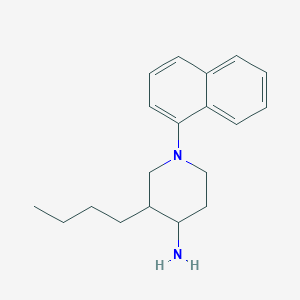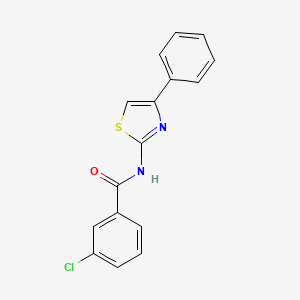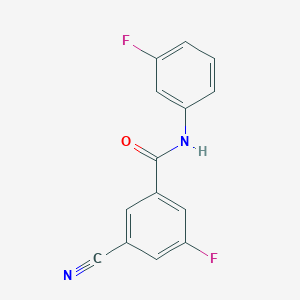
3-chlorophenyl 10H-phenothiazine-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chlorophenyl 10H-phenothiazine-10-carboxylate: is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Photocatalysis: The compound can be used as a photocatalyst in various organic transformations, including oxidative coupling reactions.
Material Science: It is utilized in the development of novel materials for optoelectronic applications due to its unique photophysical properties.
Biology and Medicine:
Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial activities.
Industry:
Mecanismo De Acción
The mechanism of action of 3-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. The phenothiazine core can interact with biological receptors, such as dopamine and serotonin receptors, leading to its potential therapeutic effects . The chlorophenyl and carboxylate groups may enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds:
Phenothiazine: The parent compound with a simpler structure.
10-methylphenothiazine: A derivative with a methyl group at the nitrogen atom.
2-chlorophenothiazine: A derivative with a chlorine atom at the second position.
Uniqueness: 3-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of both a chlorophenyl group and a carboxylate group, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H12ClNO2S |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H12ClNO2S/c20-13-6-5-7-14(12-13)23-19(22)21-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)21/h1-12H |
Clave InChI |
IXZXEECBRFSNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol](/img/structure/B10842898.png)


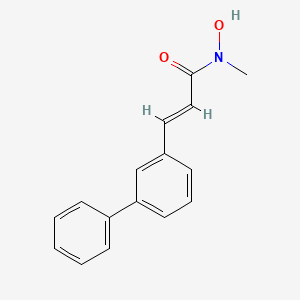
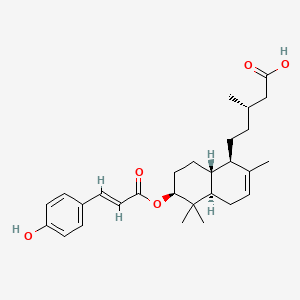
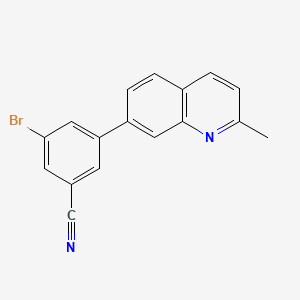



![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
